2,2,5-Trimethyl-2H-1,3-benzodioxole
Description
Properties
CAS No. |
39237-14-4 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2,2,5-trimethyl-1,3-benzodioxole |
InChI |
InChI=1S/C10H12O2/c1-7-4-5-8-9(6-7)12-10(2,3)11-8/h4-6H,1-3H3 |
InChI Key |
INKNSUJYCYQECI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(O2)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5-Trimethyl-1,3-benzodioxole typically involves the condensation of catechol with disubstituted halomethanes. This reaction is catalyzed by strong acids such as hydrochloric acid or sulfuric acid. The reaction conditions require careful control of temperature and pH to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of 2,2,5-Trimethyl-1,3-benzodioxole can be scaled up using similar synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Industrial methods often employ solid acid catalysts like ZrO2/SO42- to facilitate the condensation reactions .
Chemical Reactions Analysis
Types of Reactions
2,2,5-Trimethyl-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, using reagents like bromine (Br2) or chlorine (Cl2).
Common Reagents and Conditions
Common reagents used in the reactions of 2,2,5-Trimethyl-1,3-benzodioxole include palladium catalysts for arylation reactions, strong acids for condensation reactions, and various oxidizing and reducing agents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
2,2,5-Trimethyl-1,3-benzodioxole has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and is used in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as an antioxidant and its interactions with biological macromolecules.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and aromatic compounds.
Mechanism of Action
The mechanism of action of 2,2,5-Trimethyl-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. For instance, it can act as an auxin receptor agonist, promoting root growth in plants by enhancing root-related signaling responses. The compound binds to the auxin receptor TIR1, leading to the activation of downstream signaling pathways that regulate root growth .
Comparison with Similar Compounds
Comparison with Similar Benzodioxole Derivatives
Structural and Functional Analogues
Key structural analogs include:
- 2,2-Difluoro-1,3-benzodioxole derivatives (): Fluorine atoms and sulfur-containing substituents, which improve electronegativity and agrochemical utility.
Physicochemical Properties
Key Observations:
- Lipophilicity : The diphenyl analog (logP ~5.2 estimated) is more lipophilic than the trimethyl variant (logP ~2.8), affecting membrane permeability and bioavailability.
- Electron Effects : Methyl groups in this compound are electron-donating, stabilizing the dioxole ring, whereas fluorine in difluoro derivatives is electron-withdrawing, enhancing reactivity toward electrophilic substitution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
